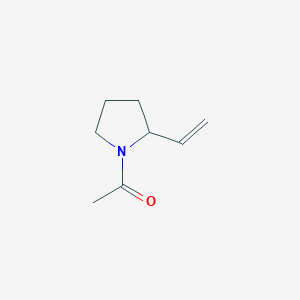![molecular formula C7H10O3 B13480410 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid CAS No. 2385980-04-9](/img/structure/B13480410.png)
2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxabicyclo[311]heptane-5-carboxylic acid is a bicyclic compound characterized by a unique structure that includes an oxygen atom within the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition reaction, which can be catalyzed by organocatalysts under mild conditions . This method allows for the enantioselective synthesis of the compound from simple starting materials.
Industrial Production Methods: While specific industrial production methods for 2-Oxabicyclo[31The use of palladium-catalyzed reactions is also a potential route for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield alcohols or other reduced forms.
Applications De Recherche Scientifique
2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid: Similar structure with a methyl group substitution.
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are bioisosteres of ortho-substituted benzene and share some structural similarities.
Uniqueness: 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid is unique due to its specific bicyclic structure with an embedded oxygen atom, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable for various specialized applications in research and industry.
Propriétés
Numéro CAS |
2385980-04-9 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-6(9)7-1-2-10-5(3-7)4-7/h5H,1-4H2,(H,8,9) |
Clé InChI |
VKQBSJDLPLXKBB-UHFFFAOYSA-N |
SMILES canonique |
C1COC2CC1(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


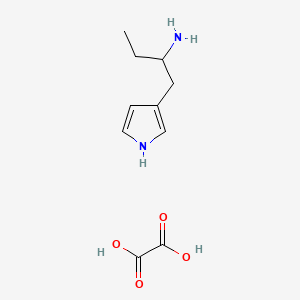
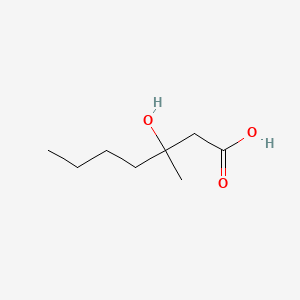
![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
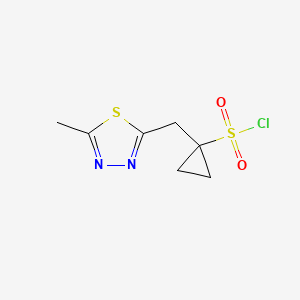
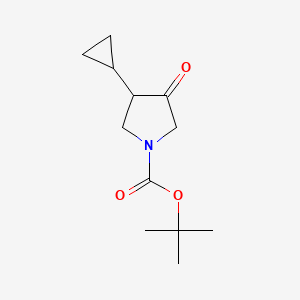
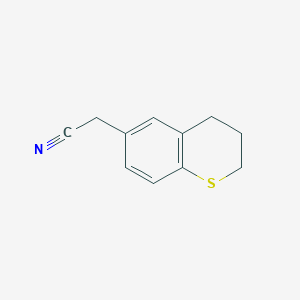
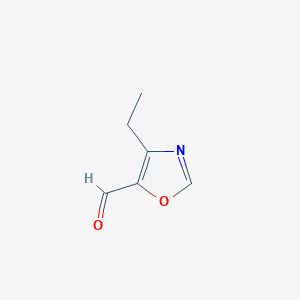
![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
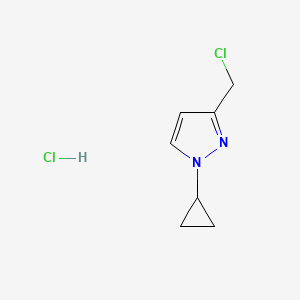
![Imino(methyl)[(1r,3r)-3-(hydroxymethyl)cyclobutyl]-lambda6-sulfanone hydrochloride](/img/structure/B13480394.png)
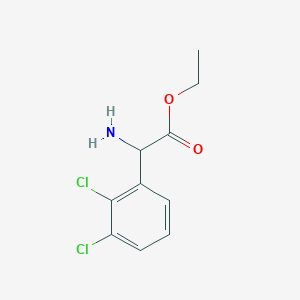
![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)

